molecular formula C21H21IN4O5 B12767522 N(6)-4-Iodophenylmitomycin C CAS No. 88854-43-7

N(6)-4-Iodophenylmitomycin C

Cat. No.: B12767522
CAS No.: 88854-43-7
M. Wt: 536.3 g/mol
InChI Key: KLSKYJVCCFNUCR-YDBSYXHISA-N
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Description

N(6)-4-Iodophenylmitomycin C is a synthetic derivative of mitomycin C, a well-known antitumor antibiotic. This compound is characterized by the substitution of an iodine atom at the 4-position of the phenyl ring attached to the N(6) position of mitomycin C. The modification aims to enhance the biological activity and specificity of the parent compound, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

CAS No.

88854-43-7

Molecular Formula

C21H21IN4O5

Molecular Weight

536.3 g/mol

IUPAC Name

[(4S,6S,7R,8S)-11-(4-iodoanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

InChI

InChI=1S/C21H21IN4O5/c1-9-15(24-11-5-3-10(22)4-6-11)18(28)14-12(8-31-20(23)29)21(30-2)19-13(25-19)7-26(21)16(14)17(9)27/h3-6,12-13,19,24-25H,7-8H2,1-2H3,(H2,23,29)/t12-,13+,19+,21-/m1/s1

InChI Key

KLSKYJVCCFNUCR-YDBSYXHISA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)I

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(6)-4-Iodophenylmitomycin C typically involves the iodination of a phenyl ring followed by its attachment to the N(6) position of mitomycin C. The process can be summarized in the following steps:

    Iodination of Phenyl Ring: The phenyl ring is iodinated using iodine and a suitable oxidizing agent such as sodium iodate in an organic solvent like acetic acid.

    Coupling Reaction: The iodinated phenyl ring is then coupled with mitomycin C using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N(6)-4-Iodophenylmitomycin C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of deiodinated derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

N(6)-4-Iodophenylmitomycin C has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.

    Biology: Employed in studies to understand the mechanism of action of mitomycin derivatives and their interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA cross-linking and inhibit DNA synthesis.

    Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug discovery and development.

Mechanism of Action

The mechanism of action of N(6)-4-Iodophenylmitomycin C involves the formation of DNA cross-links, which inhibit DNA replication and transcription. The compound undergoes bioreductive activation to form reactive intermediates that alkylate DNA at specific sites. This leads to the formation of interstrand and intrastrand cross-links, ultimately resulting in cell cycle arrest and apoptosis. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.

Comparison with Similar Compounds

N(6)-4-Iodophenylmitomycin C can be compared with other mitomycin derivatives such as:

    Mitomycin C: The parent compound with broad-spectrum antitumor activity.

    Porfiromycin: A derivative with enhanced selectivity for hypoxic tumor cells.

    Azaquinomycin: A synthetic analog with improved stability and reduced toxicity.

Uniqueness: this compound is unique due to the presence of the iodine atom, which enhances its reactivity and specificity. This modification allows for targeted interactions with biological macromolecules, making it a valuable tool in cancer research and therapy.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question when investigating N(6)-4-Iodophenylmitomycin C?

  • Methodological Answer : A research question must explicitly state the independent variable (e.g., concentration, reaction conditions), dependent variable (e.g., cytotoxicity, DNA cross-linking efficiency), and biological/chemical systems involved. For example: "How does the iodine substituent in this compound influence its DNA alkylation efficiency in in vitro cancer cell lines?" Ensure the question is narrow, testable, and grounded in existing literature to address gaps .
  • Key Criteria : Use precise terminology, underline/highlight the research question in the introduction, and justify its significance through cited background context .

Q. What experimental design considerations are critical for preliminary studies on this compound?

  • Methodological Answer :

  • Variables : Control for variables like solvent polarity, temperature, and cell line specificity.
  • Replication : Include triplicate experiments to assess reproducibility .
  • Controls : Use mitomycin C (parent compound) as a comparator to evaluate the iodine substituent’s impact.
  • Data Collection : Predefine thresholds for cytotoxicity (e.g., IC50 values) and mechanistic endpoints (e.g., DNA adduct quantification) .

Q. How can researchers ensure reliable data collection during initial characterization of this compound?

  • Methodological Answer :

  • Raw Data : Document all raw measurements (e.g., spectroscopic data, HPLC retention times) in appendices, with processed data (e.g., statistical averages, error margins) in the main text .
  • Uncertainty Analysis : Calculate standard deviations and propagate uncertainties for derived parameters (e.g., binding constants) .
  • Instrument Calibration : Validate equipment (e.g., NMR, mass spectrometry) with known standards to minimize systematic errors .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

  • Methodological Answer :

  • Replication : Repeat experiments under identical conditions to confirm findings .
  • Confounding Variables : Scrutinize differences in cell culture conditions (e.g., oxygen levels, serum concentrations) that may alter drug efficacy .
  • Meta-Analysis : Apply PRISMA guidelines to systematically compare published studies, assess bias, and identify consensus gaps .

Q. What strategies are effective for integrating data from diverse methodologies (e.g., in vitro vs. in silico) when studying this compound?

  • Methodological Answer :

  • Cross-Validation : Compare computational docking predictions (e.g., binding affinity to DNA) with experimental results (e.g., gel electrophoresis assays) .
  • Data Harmonization : Use standardized units (e.g., μM for IC50) and metadata tagging (e.g., FAIR principles) to enable cross-study analysis .
  • Limitations Section : Explicitly discuss discrepancies arising from methodological differences (e.g., static vs. dynamic cell culture models) .

Q. How should researchers address ethical and regulatory requirements in studies involving this compound and animal/human models?

  • Methodological Answer :

  • IRB/IACUC Approval : Submit detailed protocols for ethical review, including endpoints for humane euthanasia in animal studies .
  • Informed Consent : For human-derived cell lines, ensure consent forms specify commercial/research use of biological materials .
  • Transparency : Disclose conflicts of interest (e.g., funding sources) in publications .

Data Management and Reporting

Q. What are best practices for managing large datasets generated from this compound studies?

  • Methodological Answer :

  • Repositories : Deposit raw spectra, chromatograms, and cytotoxicity data in discipline-specific repositories (e.g., Chemotion, RADAR4Chem) .
  • Version Control : Use electronic lab notebooks (ELNs) to track iterative changes in experimental protocols .
  • FAIR Compliance : Ensure data are Findable, Accessible, Interoperable, and Reusable via metadata tagging .

Q. How can systematic reviews on this compound adhere to rigorous reporting standards?

  • Methodological Answer :

  • PRISMA Checklist : Document search strategies, inclusion/exclusion criteria, and risk-of-bias assessments for transparency .
  • Data Extraction : Use tools like Covidence to standardize data collection from heterogeneous studies (e.g., variable dosing regimens) .
  • Conflict Resolution : Engage multiple reviewers to resolve discrepancies in data interpretation .

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